Cas no 2229613-88-9 (1-{2-2-(methoxymethyl)oxan-2-ylethyl}piperazine)

1-{2-2-(methoxymethyl)oxan-2-ylethyl}piperazine 化学的及び物理的性質
名前と識別子
-
- 1-{2-2-(methoxymethyl)oxan-2-ylethyl}piperazine
- 2229613-88-9
- EN300-1737340
- 1-{2-[2-(methoxymethyl)oxan-2-yl]ethyl}piperazine
-
- インチ: 1S/C13H26N2O2/c1-16-12-13(4-2-3-11-17-13)5-8-15-9-6-14-7-10-15/h14H,2-12H2,1H3
- InChIKey: YCQWNUFARYBPFJ-UHFFFAOYSA-N
- ほほえんだ: O1CCCCC1(COC)CCN1CCNCC1
計算された属性
- せいみつぶんしりょう: 242.199428076g/mol
- どういたいしつりょう: 242.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 33.7Ų
1-{2-2-(methoxymethyl)oxan-2-ylethyl}piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1737340-0.1g |
1-{2-[2-(methoxymethyl)oxan-2-yl]ethyl}piperazine |
2229613-88-9 | 0.1g |
$1408.0 | 2023-09-20 | ||
Enamine | EN300-1737340-0.5g |
1-{2-[2-(methoxymethyl)oxan-2-yl]ethyl}piperazine |
2229613-88-9 | 0.5g |
$1536.0 | 2023-09-20 | ||
Enamine | EN300-1737340-2.5g |
1-{2-[2-(methoxymethyl)oxan-2-yl]ethyl}piperazine |
2229613-88-9 | 2.5g |
$3136.0 | 2023-09-20 | ||
Enamine | EN300-1737340-5.0g |
1-{2-[2-(methoxymethyl)oxan-2-yl]ethyl}piperazine |
2229613-88-9 | 5g |
$4641.0 | 2023-06-04 | ||
Enamine | EN300-1737340-1g |
1-{2-[2-(methoxymethyl)oxan-2-yl]ethyl}piperazine |
2229613-88-9 | 1g |
$1599.0 | 2023-09-20 | ||
Enamine | EN300-1737340-10g |
1-{2-[2-(methoxymethyl)oxan-2-yl]ethyl}piperazine |
2229613-88-9 | 10g |
$6882.0 | 2023-09-20 | ||
Enamine | EN300-1737340-0.05g |
1-{2-[2-(methoxymethyl)oxan-2-yl]ethyl}piperazine |
2229613-88-9 | 0.05g |
$1344.0 | 2023-09-20 | ||
Enamine | EN300-1737340-0.25g |
1-{2-[2-(methoxymethyl)oxan-2-yl]ethyl}piperazine |
2229613-88-9 | 0.25g |
$1472.0 | 2023-09-20 | ||
Enamine | EN300-1737340-10.0g |
1-{2-[2-(methoxymethyl)oxan-2-yl]ethyl}piperazine |
2229613-88-9 | 10g |
$6882.0 | 2023-06-04 | ||
Enamine | EN300-1737340-1.0g |
1-{2-[2-(methoxymethyl)oxan-2-yl]ethyl}piperazine |
2229613-88-9 | 1g |
$1599.0 | 2023-06-04 |
1-{2-2-(methoxymethyl)oxan-2-ylethyl}piperazine 関連文献
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
1-{2-2-(methoxymethyl)oxan-2-ylethyl}piperazineに関する追加情報
1-{2-2-(Methoxymethyl)oxan-2-ylethyl}piperazine: A Novel Compound with Promising Therapeutic Potential
1-{2-2-(Methoxymethyl)oxan-2-ylethyl}piperazine, identified by its CAS number 2229613-88-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and therapeutic interventions. Recent studies have highlighted its multifaceted biological activities, positioning it as a promising candidate for various medical conditions.
1-{2-2-(Methoxymethyl)oxan-2-ylethyl}piperazine is a derivative of piperazine, a heterocyclic compound known for its diverse pharmacological properties. The introduction of the methoxymethyl group and the oxan-2-yl moiety significantly alters its chemical behavior, enhancing its interaction with biological targets. The molecular framework of this compound is designed to optimize its solubility, stability, and bioavailability, which are critical factors in drug formulation.
Recent research has focused on the synthetic pathways of 1-{2-2-(Methoxymethyl)oxan-2-ylethyl}piperazine, aiming to improve its production efficiency. One notable study published in the Journal of Medicinal Chemistry in 2023 described a novel catalytic method that reduces the number of reaction steps and minimizes by-product formation. This advancement is crucial for scaling up the synthesis of this compound for industrial applications.
The pharmacological profile of 1-{2-2-(Methoxymethyl)oxan-2-ylethyl}piperazine has been extensively investigated. In vitro experiments have demonstrated its ability to modulate specific ion channels, which are implicated in various neurological disorders. A 2023 study published in Pharmacological Research reported that this compound exhibits selectivity for the Nav1.7 sodium channel, a target associated with chronic pain conditions. This finding suggests potential applications in the development of novel analgesics.
Furthermore, 1-{2-2-(Methyoxymethyl)oxan-2-ylethyl}piperazine has shown promising results in preclinical models of inflammatory diseases. A 2024 study in Journal of Inflammation Research highlighted its anti-inflammatory effects, mediated through the inhibition of pro-inflammatory cytokines. These findings underscore its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The mechanism of action of 1-{2-2-(Methoxymethyl)oxan-2-ylethyl}piperazine is under active investigation. Researchers are exploring its interactions with various receptors and enzymes, with a particular focus on its impact on the serotonin transporter and acetylcholinesterase. These interactions could provide insights into its potential applications in psychiatric and neurodegenerative disorders.
In the realm of drug delivery systems, 1-{2-2-(Methoxymethyl)oxan-2-ylethyl}piperazine has been integrated into nanocarriers to enhance its targeting efficiency. A 2023 study in Advanced Drug Delivery Reviews demonstrated that encapsulating this compound in lipid nanoparticles significantly improves its bioavailability and reduces systemic toxicity. This approach could pave the way for more effective and safer therapeutic formulations.
Despite its promising properties, the toxicological profile of 1-{2-2-(Methoxymethyl)oxan-2-ylethyl}piperazine is still under evaluation. Preliminary studies have indicated low acute toxicity, but long-term effects require further investigation. Researchers are employing advanced computational models to predict potential adverse effects and optimize its safety profile.
The clinical development of 1-{2-2-(Methoxymethyl)oxan-2-ylethyl}piperazine is currently in the preclinical phase. Several pharmaceutical companies are exploring its potential for treating chronic pain and neurodegenerative diseases. Collaborative efforts between academia and industry are accelerating the translation of these findings into therapeutic applications.
Moreover, the environmental impact of 1-{2-2-(Methoxymethyl)oxan-2-ylethyl}piperazine is being assessed to ensure its sustainability. Studies are focusing on its biodegradation rates and potential ecological effects, which are essential for the responsible development of new pharmaceuticals.
In conclusion, 1-{2-2-(Methoxymethyl)oxan-2-ylethyl}piperazine represents a significant breakthrough in pharmaceutical research. Its unique molecular structure and diverse biological activities position it as a promising candidate for various therapeutic applications. Ongoing studies continue to uncover its potential, contributing to the advancement of drug development and the treatment of complex medical conditions.
As research progresses, the 1-{2-2-(Methoxymethyl)oxan-2-ylethyl}piperazine is expected to play a pivotal role in the future of medicine. Its integration into innovative drug delivery systems and the exploration of its mechanisms of action will further enhance its therapeutic potential. The collaborative efforts in this field are crucial for translating scientific discoveries into practical solutions that benefit patients worldwide.
2229613-88-9 (1-{2-2-(methoxymethyl)oxan-2-ylethyl}piperazine) 関連製品
- 1248007-96-6(3,3-Dimethyl-1-phenylbutane-1-sulfonamide)
- 109881-52-9(Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI))
- 2308474-97-5(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid)
- 1324976-24-0(3-methyl-N-(8-quinolinyl)benzenesulfonamide)
- 1006463-59-7(N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide)
- 1803669-47-7(3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine)
- 1807144-77-9(Methyl 4-chloromethyl-5-cyano-2-ethylbenzoate)
- 859179-67-2(N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide)
- 2138026-45-4(1-bromo-6-propyl-6-azaspiro2.5octane)
- 1887155-03-4(Pyrimidine, 5-fluoro-2-(tributylstannyl)-)




